(4-Bromobutyl)triphénylphosphonium bromide

Vue d'ensemble

Description

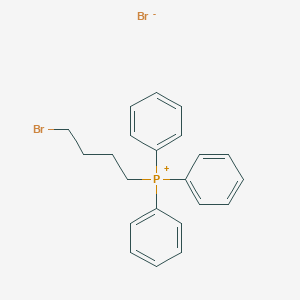

(4-Bromobutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H23Br2P. It is a quaternary phosphonium salt, commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-bromobutyl chain, making it a versatile reagent in synthetic chemistry.

Applications De Recherche Scientifique

(4-Bromobutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It is known to be involved in various chemical reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition .

Mode of Action

(4-Bromobutyl)triphenylphosphonium bromide interacts with its targets through various chemical reactions. It participates in azidification, a process that introduces azide groups into a molecule . It also undergoes C-H activation and β-elimination to produce an eight-membered ring system . Additionally, it is involved in 1,3-dipolar cycloaddition of azides onto alkenes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes . It also participates in the synthesis of D-labeled methylenecyclobutane

Result of Action

It is used in the synthesis of cell-penetrating peptoids with cationic side chains , suggesting it may have a role in modifying cellular permeability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Bromobutyl)triphenylphosphonium bromide. It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity may also be affected by the presence of other chemical species in the reaction environment.

Analyse Biochimique

. .

Biochemical Properties

It is known to be involved in several types of reactions such as azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known to participate in several types of reactions, which may suggest its potential interactions with biomolecules and possible changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Bromobutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1,4-dibromobutane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of (4-Bromobutyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale purification techniques, such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromobutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as azides or amines, to form new compounds.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azides to form triazoles.

C-H Activation and β-Elimination: It can undergo C-H activation and β-elimination to produce eight-membered ring systems.

Common Reagents and Conditions

Common reagents used in reactions with (4-Bromobutyl)triphenylphosphonium bromide include sodium azide, lithium diisopropylamide (LDA), and various transition metal catalysts. Reaction conditions often involve heating or the use of microwave irradiation to accelerate the reaction rates .

Major Products Formed

The major products formed from reactions involving (4-Bromobutyl)triphenylphosphonium bromide include triazoles, substituted phosphonium salts, and cyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a three-carbon chain instead of a four-carbon chain.

(6-Bromohexyl)triphenylphosphonium bromide: Contains a six-carbon chain, offering different reactivity and applications.

(Bromomethyl)triphenylphosphonium bromide: Features a single carbon atom in the chain, leading to distinct chemical properties.

Uniqueness

(4-Bromobutyl)triphenylphosphonium bromide is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from small molecule synthesis to complex biomolecule modification .

Activité Biologique

(4-Bromobutyl)triphenylphosphonium bromide (CAS 7333-63-3) is a quaternary ammonium compound that has gained attention for its potential biological applications, particularly in drug delivery systems and as a reagent in organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

(4-Bromobutyl)triphenylphosphonium bromide features a triphenylphosphonium cation linked to a 4-bromobutyl group. It appears as a white to pale cream crystalline powder with a molecular weight of 478.2 g/mol and a melting point of 210-213 °C. Its unique structure enhances solubility and reactivity, making it suitable for various biological applications .

Mechanisms of Biological Activity

The biological activity of (4-Bromobutyl)triphenylphosphonium bromide is primarily linked to its interactions with mitochondrial function. The compound has been shown to affect mitochondrial oxidative phosphorylation (OXPHOS), leading to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential. These changes can disrupt energy production essential for cellular processes, particularly in platelets, which are critical in thrombus formation .

Antiplatelet Activity

Research indicates that linking triphenylphosphonium cations to certain moieties can enhance antiplatelet effects. For instance, compounds derived from (4-Bromobutyl)triphenylphosphonium bromide have demonstrated improved efficacy in inhibiting platelet activation by targeting mitochondrial functions . This mechanism is crucial for developing new therapeutic agents aimed at preventing cardiovascular diseases.

Applications in Drug Delivery

(4-Bromobutyl)triphenylphosphonium bromide has been utilized as a building block in drug delivery systems (DDS), particularly for cancer therapies. Its ability to facilitate the synthesis of nanoparticles enhances the delivery of anticancer drugs like doxorubicin (DOX). The compound's phosphonium group aids in cellular uptake due to its lipophilic nature, allowing for effective drug release within tumor cells .

Case Studies

- Nanocarrier Development : In one study, (4-Bromobutyl)triphenylphosphonium bromide was used to create hydrophilic nanoparticles that loaded DOX. These nanoparticles exhibited accelerated drug release under acidic conditions typical of tumor environments, demonstrating significant cytotoxicity against HepG2 liver cancer cells .

- Mitochondrial Targeting : Another investigation highlighted the compound's role in enhancing the efficacy of mitochondrial-targeted therapies. By modifying the compound's structure, researchers achieved selective inhibition of cancer cell growth without affecting healthy cells .

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of (4-Bromobutyl)triphenylphosphonium bromide compared to other phosphonium compounds:

| Compound Name | Molecular Formula | Applications | Biological Activity |

|---|---|---|---|

| (4-Bromobutyl)triphenylphosphonium bromide | C18H18BrP | Drug delivery, organic synthesis | Antiplatelet effects, mitochondrial targeting |

| Triphenylphosphonium bromide | C18H18BrP | Phase transfer catalyst | Limited biological activity |

| Octadecyltriphenylphosphonium bromide | C30H51BrP | Membrane studies | Less reactive than (4-bromobutyl) derivative |

Propriétés

IUPAC Name |

4-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNCJGRAMGIRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370017 | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-63-3 | |

| Record name | 7333-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of Triphenylphosphonium Cyclobutylide as determined by NMR and X-ray crystallography?

A1: NMR data of Triphenylphosphonium Cyclobutylide suggests a deviation from the typical planar carbanion geometry observed in unstrained phosphonium ylides []. X-ray crystallography confirms this, revealing an approximately tetrahedral onium center with the P-C bond inclined at 19.3° to the neighboring plane of the puckered cyclobutane ring []. Despite this non-planar geometry, the ylidic P-C bond maintains a length of 166.8(3) pm, indicating significant double bond character [].

Q2: How is (4-Bromobutyl)triphenylphosphonium bromide utilized in the synthesis of Triphenylphosphonium Cyclobutylide?

A2: (4-Bromobutyl)triphenylphosphonium bromide serves as the starting material in the synthesis of Triphenylphosphonium Cyclobutylide. Reacting it with sodium amide (NaNH2) in liquid ammonia facilitates an intramolecular cyclization reaction, yielding the target compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.